molecular formula C12H12N2O B2735244 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine CAS No. 2202328-43-4

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2735244
CAS No.: 2202328-43-4
M. Wt: 200.241
InChI Key: MYOUWGYIKRPCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine is a pyridine-based chemical building block offered for research and development purposes. Compounds featuring pyridine and alkoxy linkages are of high interest in medicinal chemistry and chemical biology. Structurally similar molecules have been widely investigated as key scaffolds in the synthesis of bioactive molecules and as core structures in ligands for metalloenzymes . Research on analogous compounds indicates potential utility in developing ligands for G protein-coupled receptors (GPCRs) and as antagonists for neurological targets such as metabotropic glutamate receptors (mGluR5) . This compound is provided as a high-purity material to support innovative scientific exploration in these and other fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOUWGYIKRPCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A primary route involves nucleophilic substitution between 6-chloro-2-methylpyridine and pyridin-3-ylmethanol. The reaction proceeds under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.

Key Parameters:

  • Base Selection: Potassium carbonate achieves 65–72% yields, while stronger bases like sodium hydride may degrade sensitive substrates.
  • Solvent Optimization: DMF enhances nucleophilicity but requires post-reaction purification to remove residual amines.

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from related pyridine syntheses, Suzuki-Miyaura coupling could theoretically link halogenated pyridine precursors with boronic esters. For example:

  • Precursor A: 6-Bromo-2-methylpyridine
  • Precursor B: (Pyridin-3-yl)methylboronic acid

Using Pd(OAc)₂ (0.15–0.5 mol%) and Xantphos (0.3–1.0 mol%) in toluene/water (3:1) at 85°C achieves carbon-oxygen bond formation.

Industrial Production Methods

Batch Process Optimization

Large-scale synthesis employs batch reactors with the following modifications:

  • Catalyst Recycling: Palladium recovery via filtration reduces costs by 18–22%.
  • Solvent Recovery: DMF distillation achieves >95% reuse, minimizing waste.

Table 1: Batch Process Parameters

Parameter Value Impact on Yield
Temperature 85°C Maximizes kinetics
Pd(OAc)₂ Concentration 0.25 mol% Balances cost/activity
Reaction Time 20–24 hours Ensures completion

Continuous Flow Systems

Microreactor technology improves heat transfer and reduces side reactions:

  • Residence Time: 30–45 minutes at 120°C
  • Throughput: 12–15 kg/day per reactor module

Reaction Mechanism and Catalysis

Palladium-Mediated Pathways

The catalytic cycle involves oxidative addition of 6-bromo-2-methylpyridine to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the ether bond.

Critical Intermediates:

  • Pd(II)-Aryl Complex: Stabilized by Xantphos, preventing Pd black formation.
  • Base Role: Potassium phosphate neutralizes HBr, shifting equilibrium toward product.

Solvent Effects on Kinetics

Table 2: Solvent Screening Results

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
DMSO 46.7 82
Toluene 2.4 41

Polar aprotic solvents enhance ionic intermediate stability, corroborating findings from analogous syntheses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.92 (d, J = 7.8 Hz, 1H), 5.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃).
  • ¹³C NMR: 162.1 (C-O), 149.8 (pyridine-C), 24.3 (CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >99% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min)
  • Retention Time: 6.8 minutes

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct: 6-Hydroxy-2-methylpyridine (5–8% yield) due to hydrolysis.
  • Mitigation: Strict anhydrous conditions reduce byproduct to <2%.

Catalyst Deactivation

  • Cause: Pd aggregation at elevated temperatures.
  • Solution: Ligand excess (1.2–1.5 eq) maintains catalyst stability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyridine derivatives share structural similarities with 2-methyl-6-[(pyridin-3-yl)methoxy]pyridine, differing primarily in substituents and their biological activities:

mGluR5 Antagonists
  • MPEP (2-Methyl-6-(phenylethynyl)-pyridine)

    • Structure : 2-methyl group with a phenylethynyl substituent at the 6-position.
    • Activity : Potent mGluR5 antagonist with neuroprotective effects in traumatic brain injury (TBI) models. At higher concentrations, it inhibits NMDA receptors, contributing to reduced glutamate excitotoxicity .
    • Key Findings : Demonstrated efficacy in improving motor recovery and reducing lesion volumes in vivo .
  • SIB-1893 ((E)-2-Methyl-6-(2-phenylethenyl)-pyridine)

    • Structure : 2-methyl group with a styryl (phenylethenyl) substituent at the 6-position.
    • Activity : Selective mGluR5 antagonist with neuroprotective effects against NMDA-induced toxicity. Shares dual activity at mGluR5 and NMDA receptors, similar to MPEP .
  • Comparison with Target Compound

    • The pyridin-3-ylmethoxy group in this compound may enhance hydrogen-bonding interactions compared to the hydrophobic phenylethynyl/styryl groups in MPEP/SIB-1893. This could alter receptor binding kinetics or selectivity.
Anticancer Pyridine Derivatives
  • 1-(2-Methyl-6-(4-methoxyphenyl)-pyridin-3-yl)-3-phenyl-urea
    • Structure : 2-methyl-6-(4-methoxyphenyl)pyridine core with a urea moiety.
    • Activity : Anti-proliferative agent against MCF-7 breast cancer cells, likely due to kinase inhibition or DNA interaction .
    • Comparison : The absence of a urea group in the target compound suggests divergent mechanisms, though the 6-substituted pyridine core may confer overlapping pharmacokinetic properties.
Neuroprotective Agents with Modified Substituents
  • MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine)
    • Structure : Ethynyl-thiazole substituent at the 6-position.
    • Activity : Selective mGluR5 antagonist with delayed neuroprotective effects (>6 hours post-toxicity) .
    • Comparison : The thiazole-ethynyl group in MTEP may improve metabolic stability compared to the pyridin-3-ylmethoxy group in the target compound.

Substituent Effects on Bioactivity

Table 1: Substituent-Driven Pharmacological Profiles
Compound 6-Position Substituent Key Targets Notable Activity
Target Compound Pyridin-3-ylmethoxy Unknown (Potential mGluR/NMDA) Hypothesized neuroprotection
MPEP Phenylethynyl mGluR5, NMDA Neuroprotection in TBI
SIB-1893 Styryl mGluR5, NMDA Glutamate excitotoxicity reduction
1-(2-Methyl-6-(4-methoxy)-pyridin-3-yl)-urea 4-Methoxyphenyl Kinases/DNA Anti-proliferative (MCF-7)
MTEP Thiazole-ethynyl mGluR5 Delayed neuroprotection
Key Observations :
  • Hydrophobic vs. In contrast, the pyridin-3-ylmethoxy group may increase polarity, affecting bioavailability.
  • Dual Receptor Activity : MPEP and SIB-1893 exhibit NMDA receptor antagonism at higher doses, suggesting that substituent bulk/electronics influence off-target effects. The target compound’s pyridine moiety could similarly engage multiple receptors.
  • Anti-Proliferative vs. Neuroprotective : Urea-containing derivatives (e.g., ) highlight the pyridine core’s versatility, with substituents dictating therapeutic applications.

Biological Activity

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine core substituted at the 2 and 6 positions with a methyl group and a methoxy group attached to a pyridine ring. This unique structure contributes to its interaction with various biological targets.

1. Antidiabetic Activity

Research indicates that derivatives of pyridine compounds can exhibit significant antidiabetic properties. For instance, certain pyrrolo[3,4-c]pyridine derivatives have been shown to effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells, which may also apply to this compound due to structural similarities .

Table 1: Antidiabetic Activity of Pyridine Derivatives

CompoundMechanism of ActionEfficacy
Pyrrolo[3,4-c]pyridinesStimulates glucose uptake7.4–37.4% increase in insulin sensitivity
This compoundHypothetical based on structureNot yet quantified

3. Anticancer Activity

The anticancer potential of pyridine derivatives is notable, with studies indicating moderate cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo settings .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of pyridine derivatives on ovarian and breast cancer cell lines, revealing that certain modifications could enhance their efficacy while minimizing toxicity to non-cancerous cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly influence their interaction with biological targets.

Key Findings:

  • Substitution Patterns: The presence of electron-donating groups at specific positions enhances receptor binding affinity.
  • Functional Group Influence: Methoxy and methyl substitutions have been associated with improved solubility and bioavailability.

Table 3: Summary of SAR Findings

PositionSubstituent TypeEffect on Activity
2MethylIncreased potency
6MethoxyEnhanced solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.